molecular formula C29H30ClN3O3 B120003 1-Benzyl-4-(2-(4-(benzoylamino)phthalimido)ethyl)piperidine monohydrochloride CAS No. 144319-66-4

1-Benzyl-4-(2-(4-(benzoylamino)phthalimido)ethyl)piperidine monohydrochloride

Cat. No. B120003
M. Wt: 504 g/mol
InChI Key: JEXADSKXZBGTNK-UHFFFAOYSA-N
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Description

1-Benzyl-4-(2-(4-(benzoylamino)phthalimido)ethyl)piperidine monohydrochloride is a chemical compound with the CAS Registry Number 144319-66-4 . It has been studied as an acetylcholinesterase inhibitor .


Synthesis Analysis

A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives was synthesized and evaluated for anti-acetylcholinesterase (anti-AChE) activity . The synthesis involved substituting the benzamide with a bulky moiety in the para position, which led to a substantial increase in activity .


Molecular Structure Analysis

The molecular structure of this compound involves a benzyl group attached to the 1-position of a piperidine ring. The 4-position of the piperidine ring is attached to an ethyl group, which is further connected to a phthalimido group substituted with a benzoylamino group .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the substitution of the benzamide with a bulky moiety in the para position . This modification was found to significantly enhance the anti-AChE activity of the compound .

properties

IUPAC Name

N-[2-[2-(1-benzylpiperidin-4-yl)ethyl]-1,3-dioxoisoindol-5-yl]benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N3O3.ClH/c33-27(23-9-5-2-6-10-23)30-24-11-12-25-26(19-24)29(35)32(28(25)34)18-15-21-13-16-31(17-14-21)20-22-7-3-1-4-8-22;/h1-12,19,21H,13-18,20H2,(H,30,33);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMLLHVXTDLRXBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCN2C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)C4=CC=CC=C4)CC5=CC=CC=C5.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30932289
Record name N-{2-[2-(1-Benzylpiperidin-4-yl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}benzenecarboximidic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30932289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

504.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-4-(2-(4-(benzoylamino)phthalimido)ethyl)piperidine monohydrochloride

CAS RN

144319-66-4
Record name 1-Benzyl-4-(2-(4-(benzoylamino)phthalimido)ethyl)piperidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144319664
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-{2-[2-(1-Benzylpiperidin-4-yl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}benzenecarboximidic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30932289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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